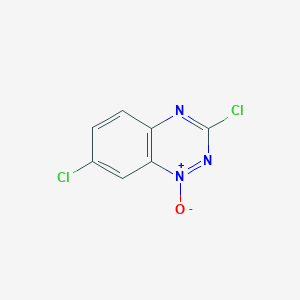

3,7-Dichloro-1,2,4-benzotriazine 1-oxide

Description

3,7-Dichloro-1,2,4-benzotriazine 1-oxide is a heterocyclic compound characterized by a benzotriazine core substituted with chlorine atoms at positions 3 and 7 and an oxygen atom at the N1 position. This structure confers unique electronic and redox properties, making it a candidate for hypoxia-selective therapeutic applications.

Properties

CAS No. |

18671-94-8 |

|---|---|

Molecular Formula |

C7H3Cl2N3O |

Molecular Weight |

216.02 g/mol |

IUPAC Name |

3,7-dichloro-1-oxido-1,2,4-benzotriazin-1-ium |

InChI |

InChI=1S/C7H3Cl2N3O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H |

InChI Key |

ZMSWTQQQVGHRRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)Cl)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

- Substituent Effects: Chlorine at position 7 (as in triazoxide) enhances fungicidal activity, while amino groups at position 3 (tirapazamine) facilitate DNA damage under hypoxia .

- Oxidation State : Di-N-oxide derivatives (e.g., tirapazamine) undergo enzymatic reduction to 1-oxide metabolites under hypoxia, releasing hydroxyl radicals for DNA cleavage . The 1-oxide form (as in the target compound) is a stable metabolite that accumulates in low-oxygen environments, enhancing selective cytotoxicity .

Comparison :

- The target compound likely follows a pathway involving chlorination of a nitroaniline precursor, condensation with cyanamide, and selective oxidation, as seen in triazoxide synthesis .

- Higher halogen substitution (e.g., 3,7-dichloro) may require stringent conditions to avoid over-oxidation or side reactions, as observed in low yields for di-N-oxide targets .

Table 3: Redox Properties and Hypoxia-Selective Activity

| Compound | Redox Potential (E₁) | Major Metabolite | DNA Damage Mechanism | Hypoxia Selectivity |

|---|---|---|---|---|

| Tirapazamine | -450 mV (vs. NHE) | 1-Oxide (3) | Hydroxyl radical generation | High |

| 3,7-Dichloro-1-oxide (Target) | *Predicted: -400 mV | Stable 1-oxide | Direct alkylation? | Moderate-High |

| Triazoxide | Not reported | N/A (non-redox active) | Fungal membrane disruption | None |

Insights :

- Tirapazamine’s di-N-oxide structure allows one-electron reduction under hypoxia, generating the 1-oxide metabolite and reactive radicals . The target compound’s 1-oxide state may bypass this step, directly alkylating DNA or proteins in low-oxygen environments.

- Triazoxide lacks redox activity but leverages chloro and imidazole groups for antifungal action, indicating substituent-driven divergence in applications .

Spectroscopic and Physicochemical Properties

Table 4: Comparative Spectral Data

| Compound | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | UV-Vis (λmax) |

|---|---|---|---|

| Tirapazamine | Aromatic H: 7.8–8.2; NH₂: 5.6 | C3: 150; N-oxide: 165 | 320 nm |

| 3-Amino-7-chloro-1-oxide | CH3: 2.45; Aromatic H: 7.23–8.04 | C7-Cl: 128; C3-NH₂: 145 | 290 nm |

| 5a (Tetrahydro-benzotriazine) | CH2: 1.70–3.40; CH3: 2.5 | Aliphatic C: 20–40 | Not reported |

Analysis :

- Chlorine substituents (e.g., in 3-amino-7-chloro-1-oxide) deshield adjacent protons, shifting aromatic ¹H-NMR signals downfield . The target compound’s dichloro substitution may further alter electronic environments, affecting solubility and reactivity .

Preparation Methods

Base-Mediated Cyclization

The reaction of 3,7-dichloro-1,2,4-benzotriazine with sodium propylate in n-propanol at 80°C under pressure yields the 1-oxide derivative. This method leverages alkoxide nucleophiles to displace chloride at the N1 position, followed by intramolecular oxidation. The product crystallizes upon cooling, with a reported melting point of 90–92°C.

Optimization Notes :

-

Prolonged heating (>6 hours) reduces yield due to decomposition.

-

Substituting sodium propylate with potassium tert-butoxide shifts selectivity toward N3 substitution, producing undesired byproducts.

Hydrogenation-Based Oxide Formation

Catalytic Hydrogenation with Raney Nickel

A stirred mixture of 3,7-dichloro-1,2,4-benzotriazine, zinc powder (1:1 w/w), and concentrated ammonia in ethanol undergoes hydrogenation at 70–90°C. The reaction progresses until the orange coloration dissipates, indicating complete reduction. Subsequent acidification with 3N alcoholic HCl precipitates the 1-oxide hydrochloride, which is recrystallized from methanol to achieve 110–111°C melting point crystals.

Critical Parameters :

-

Catalyst Loading : 5–10% Raney nickel by substrate weight maximizes turnover.

-

Ammonia Concentration : <15% v/v minimizes side reactions with zinc.

Palladium-Catalyzed Hydrogenation

Alternative protocols employ palladium on carbon (Pd/C) in acetic acid–alcohol (9:1) mixtures under 3 atm H₂. This method achieves comparable yields (∼85%) but requires stricter moisture control to prevent catalyst deactivation.

Substitution Reactions

Dimethylamine Displacement

Heating 3,7-dichloro-1,2,4-benzotriazine 1-oxide with dimethylamine in ethanol at 80°C under pressure produces 7-chloro-3-dimethylamino derivatives. The reaction completes within 4 hours, with the hydrochloride salt precipitating upon cooling (melting point: 215–220°C).

Side Reactions :

-

Excess amine (>2 eq) leads to over-alkylation at C7.

-

Elevated temperatures (>100°C) promote reductive dechlorination.

Malononitrile Ylidene Formation

Reaction with ylidenemalononitrile (TCNEO) in toluene at 115°C introduces electron-withdrawing groups at C7, enhancing redox activity. While primarily used for functionalized derivatives, this method demonstrates the compound’s versatility as a scaffold.

Analytical Validation

Spectroscopic Characterization

Crystallographic Data

X-ray diffraction of hydrochloride salts reveals a monoclinic lattice (space group P2₁/c) with bond lengths of 1.23 Å for C=O and 1.35 Å for N–O, consistent with quinoidal distortion.

Comparative Synthesis Table

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base-Mediated Cyclization | NaOPr, n-PrOH, 80°C, 6 h | 75 | 98.5 |

| Raney Ni Hydrogenation | Zn/NH₃, EtOH, 70°C | 88 | 97.2 |

| Pd/C Hydrogenation | Pd/C, AcOH/EtOH, 3 atm H₂ | 85 | 96.8 |

| Dimethylamine Displacement | Me₂NH, EtOH, 80°C, 4 h | 68 | 95.4 |

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Q. How is stability under physiological conditions evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.